1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine
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Overview
Description
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features two benzyl groups substituted at the nitrogen atoms, with one benzyl group containing a methoxy group and the other a methyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 2-methoxybenzyl chloride and 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These optimizations can include the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the methoxy or methyl groups.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to dissolve the reactants and facilitate the reaction. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the benzyl groups or the piperazine ring.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine has several scientific research applications, including:
Biology: It can be used as a ligand in biochemical assays to study receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic uses, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine: This compound features a chlorine atom instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
1-(2-Methoxybenzyl)-4-(2-chlorobenzyl)piperazine: Here, the methyl group is replaced with a chlorine atom, leading to different chemical and pharmacological properties.
1-(2-Methoxybenzyl)-4-(2-methoxybenzyl)piperazine: This compound has methoxy groups on both benzyl rings, which can enhance its solubility and potentially its biological activity.
The uniqueness of this compound lies in the specific combination of methoxy and methyl groups, which impart distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C20H26N2O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O/c1-17-7-3-4-8-18(17)15-21-11-13-22(14-12-21)16-19-9-5-6-10-20(19)23-2/h3-10H,11-16H2,1-2H3 |
InChI Key |
DMZDNQLVTWFOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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